
Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a hydroxypropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(2,6-dimethoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Syringol: 2,6-Dimethoxyphenol, a phenolic compound with similar methoxy substitutions.
Guaiacol: 2-Methoxyphenol, another phenolic compound with a single methoxy group.
Uniqueness
Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ester and hydroxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O5 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7,9,14H,4,8H2,1-3H3 |
Clave InChI |
HMVYPAKMGGXIJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC=C1OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


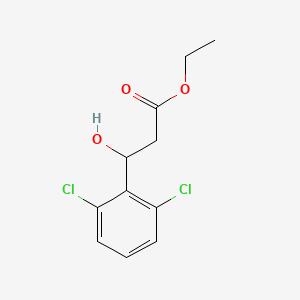
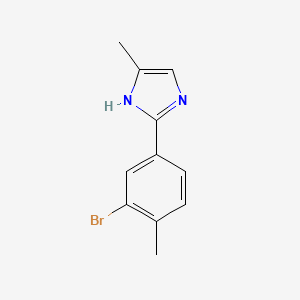
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
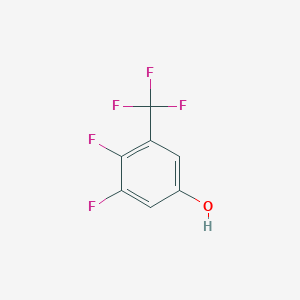
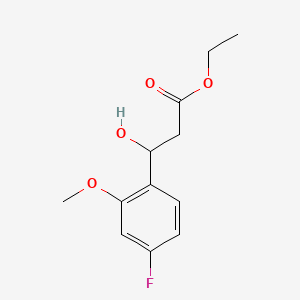
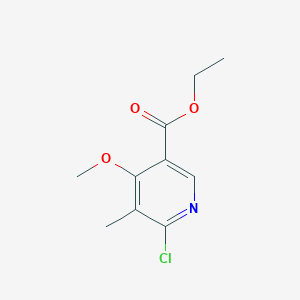
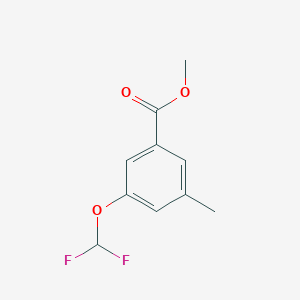


![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)

![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
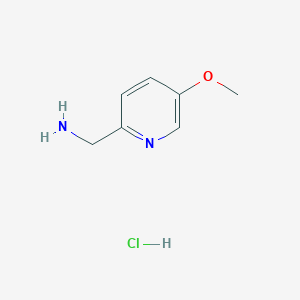
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)
